molecular formula C18H36Cl2N4O2+2 B1212741 Prospidium CAS No. 27115-14-6

Prospidium

Cat. No. B1212741
CAS RN: 27115-14-6
M. Wt: 411.4 g/mol
InChI Key: UVYDWIMQPVNRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An antineoplastic dispiropiperazine derivative.

Scientific Research Applications

Thermochemical Studies

Prospidium chloride, known as Prospidine, has been studied for its thermochemical properties in aqueous solutions. Researchers have conducted accurate thermochemical studies on the hydration and interactions of Prospidium chloride in water. These studies have determined the enthalpies of solution of the drug and the heat capacities of solid prospidine, providing insights into solute-solvent and solute-solute interactions in a liquid phase (Kustov et al., 2018).

Solvation and Ion-Ion Interactions

Further research into the solvation and ion-ion interactions of Prospidium chloride in both aqueous and non-aqueous solutions has been conducted. This research compares the thermochemical behavior of Prospidium chloride in water, formamide, and ethylene glycol. It reveals a linear correlation between the energetics of ion-ion interactions and the reciprocal dielectric constant of the medium for Prospidium chloride and other ionic species (Kustov et al., 2019).

Inhibition of Lymphoblastic Response

A study has been performed on the effect of various cytostatic compounds, including Prospidium chloride, on the lymphoblastic transformation of spleen cells in mice. This study highlighted the distinct actions of these cytostatics on B cells and T cells, providing insights into the cellular mechanisms affected by these drugs (Rojo et al., 1983).

Clinical Application in Cancer Treatment

Research into the clinical application of Prospidium chloride for treating mammary tumors induced by N-nitrosomethylurea in rats has been conducted. This study evaluated the direct oncolytic effect of intratumoral injections of Prospidium chloride, providing insights into its potential clinical applications in cancer treatment (Urcia et al., 1984).

properties

CAS RN

27115-14-6

Product Name

Prospidium

Molecular Formula

C18H36Cl2N4O2+2

Molecular Weight

411.4 g/mol

IUPAC Name

1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-2-ol

InChI

InChI=1S/C18H36Cl2N4O2/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20/h17-18,25-26H,1-16H2/q+2

InChI Key

UVYDWIMQPVNRJN-UHFFFAOYSA-N

SMILES

C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2

Canonical SMILES

C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2

synonyms

Chloride, Prospidium
Prospidin
Prospidine
Prospidium
Prospidium Chloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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